molecular formula C10H19N3O3 B15067075 N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide CAS No. 88017-09-8

N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide

Cat. No.: B15067075
CAS No.: 88017-09-8
M. Wt: 229.28 g/mol
InChI Key: WUNLKBAZERTBIU-UHFFFAOYSA-N
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Description

N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a morpholine ring attached to a carboxamide group, with a hydroxyazetidine moiety linked via an ethyl chain. This compound has garnered interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide typically involves the reaction of morpholine with an appropriate azetidine derivative. The process may include steps such as:

    Formation of the Hydroxyazetidine Moiety: This can be achieved through the reaction of azetidine with a hydroxylating agent under controlled conditions.

    Linking the Hydroxyazetidine to Morpholine: The hydroxyazetidine is then reacted with morpholine in the presence of a coupling agent to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-Hydroxyazetidin-1-yl)ethyl)pyrrolidine-4-carboxamide
  • N-(2-(3-Hydroxyazetidin-1-yl)ethyl)piperidine-4-carboxamide

Uniqueness

N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide is unique due to the presence of both the morpholine ring and the hydroxyazetidine moiety. This combination provides distinct chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

88017-09-8

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

N-[2-(3-hydroxyazetidin-1-yl)ethyl]morpholine-4-carboxamide

InChI

InChI=1S/C10H19N3O3/c14-9-7-12(8-9)2-1-11-10(15)13-3-5-16-6-4-13/h9,14H,1-8H2,(H,11,15)

InChI Key

WUNLKBAZERTBIU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NCCN2CC(C2)O

Origin of Product

United States

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